molecular formula C16H12Br2N2 B3215286 3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole CAS No. 1159937-19-5

3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole

Cat. No.: B3215286
CAS No.: 1159937-19-5
M. Wt: 392.09 g/mol
InChI Key: RUHSHCMXEPMOKW-UHFFFAOYSA-N
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Description

3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This specific compound is characterized by the presence of two bromophenyl groups and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole typically involves the reaction of 4-bromobenzaldehyde with acetophenone in the presence of a base to form chalcone intermediates. These intermediates then undergo cyclization with hydrazine hydrate to yield the desired pyrazole compound. The reaction conditions often include the use of ethanol as a solvent and refluxing the mixture for several hours .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms on the phenyl rings can be substituted with other groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Mechanism of Action

The mechanism of action of 3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, thereby exerting its therapeutic effects. The exact molecular pathways can vary depending on the specific application, but common targets include kinases and other signaling proteins involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-bis(4-methoxyphenyl)-4-methyl-1H-pyrazole
  • 3,5-bis(4-methylphenyl)-4-methyl-1H-pyrazole
  • 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole

Uniqueness

3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole is unique due to the presence of bromine atoms, which can significantly influence its reactivity and electronic properties. This makes it particularly useful in applications requiring specific electronic characteristics, such as in materials science for the development of electronic devices .

Biological Activity

3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with two 4-bromophenyl groups and a methyl group at position 4. The presence of bromine atoms enhances its electrophilic properties, making it a suitable candidate for various biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the Pyrazole Ring : This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
  • Substitution Reactions : The brominated phenyl groups can undergo electrophilic substitution, allowing for further functionalization.

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties . Specifically, this compound has demonstrated effectiveness against various bacterial strains. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) values indicating potent antibacterial activity.
  • Efficacy against pathogens such as Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.22 to 0.25 μg/mL for related pyrazole derivatives .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties . Studies suggest that it can inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models. For instance:

  • Inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) was observed in certain assays, comparable to standard anti-inflammatory drugs .

Anticancer Potential

The anticancer activity of pyrazoles is well-documented. This compound has shown promise in:

  • Inducing apoptosis in cancer cell lines such as breast cancer (MDA-MB-231) and liver cancer (HepG2).
  • Suppressing cell proliferation through various mechanisms, including the inhibition of key signaling pathways involved in tumor growth .

Case Studies and Research Findings

Several studies have highlighted the potential of this compound:

  • Antimicrobial Evaluation : A study demonstrated that derivatives similar to this compound were effective against multiple bacterial strains with significant inhibition zones .
  • Anti-inflammatory Activity : Research indicated that certain pyrazole derivatives could reduce inflammation markers significantly, suggesting their potential use in treating inflammatory diseases .
  • Anticancer Studies : In vitro assays showed that compounds within the same class could effectively inhibit tumor growth in various cancer models, reinforcing the therapeutic potential of pyrazole derivatives .

Summary Table of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Staphylococcus aureus and E. coli with low MIC values
Anti-inflammatoryInhibits TNF-α and IL-6 production
AnticancerInduces apoptosis in cancer cell lines

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. A standard method involves refluxing substituted chalcones with hydrazine hydrate in acidic media (e.g., glacial acetic acid or butyric acid) to form the pyrazole ring . Optimization may include adjusting stoichiometry, solvent polarity (e.g., ethanol vs. DMF), and reaction duration to improve yield. For example, prolonged reflux (10+ hours) in butyric acid enhances cyclization efficiency . Post-synthesis purification via recrystallization (e.g., ethanol or DMF) is critical for isolating enantiomerically pure crystals .

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on a combination of:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR identify substituent environments (e.g., aromatic protons at δ 6.9–8.0 ppm and pyrazole C-H signals near δ 3.8–4.5 ppm) .
  • IR spectroscopy : Peaks at ~1600 cm1^{-1} (C=N/C=C) and ~3100 cm1^{-1} (N-H) confirm pyrazole ring formation .
  • Elemental analysis : Validates empirical formula consistency (e.g., C, H, N, Br percentages within ±0.3% of theoretical values) .

Q. What are the key intermolecular interactions stabilizing its crystal structure?

X-ray crystallography reveals weak C–H⋯π and C–H⋯O interactions. For instance, C–H⋯π stacking between bromophenyl groups and pyrazole rings (distance ~2.5–3.0 Å) contributes to lattice stability . Envelope conformations of the pyrazole ring (puckering parameters Q = 0.1957 Å, φ = 314.1°) are common, with dihedral angles between aromatic rings (e.g., 66–84°) influencing packing efficiency .

Advanced Research Questions

Q. How can Suzuki cross-coupling reactions be applied to derivatize this compound for functional studies?

The bromine substituents at the 4-position of the phenyl groups enable palladium-catalyzed cross-coupling with boronic acids. For example, replacing Br with aryl/heteroaryl groups under Suzuki-Miyaura conditions (Pd(PPh3_3)4_4, Na2_2CO3_3, DME/H2_2O) introduces structural diversity . This method is critical for creating analogs with tailored electronic properties (e.g., electron-withdrawing groups for enhanced bioactivity) .

Q. What computational methods are recommended to analyze non-covalent interactions in its supramolecular assemblies?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) can quantify interaction energies of C–H⋯π bonds (~2–5 kcal/mol). Hirshfeld surface analysis visualizes contact contributions (e.g., H⋯Br interactions accounting for ~15% of surface contacts) . Molecular docking studies (AutoDock Vina) further predict binding affinities to biological targets like enzymes or receptors .

Q. How do structural variations (e.g., halogen substitution) impact biological activity?

Bromine’s electronegativity and van der Waals radius enhance hydrophobic interactions in binding pockets. Comparative studies with fluorophenyl analogs show that Br improves antitumor activity (IC50_{50} values ~30 μM vs. ~50 μM for F-substituted derivatives) by strengthening DNA intercalation or enzyme inhibition . In vitro assays (e.g., MDA-MB-231 cell migration) validate these trends .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

SHELXL refinement (TWIN/BASF commands) addresses twinning by modeling twin fractions and HKLF5 data . For disordered solvents, PART instructions and ISOR/SADI restraints improve occupancy modeling. High-resolution data (<1.0 Å) collected at synchrotron sources (e.g., λ = 0.7 Å) reduce ambiguity .

Q. How is the compound’s stability under varying pH and temperature conditions assessed for pharmacological applications?

Accelerated stability studies (ICH guidelines) involve:

  • HPLC-MS : Monitoring degradation products (e.g., dehalogenation or hydrolysis) at pH 1–13 and 40–60°C.
  • Thermogravimetric Analysis (TGA) : Determining decomposition onset temperatures (>200°C for most pyrazoles) .
  • Light exposure tests : UV-Vis spectroscopy tracks photolytic changes (λ~270 nm for bromophenyl absorption) .

Q. Methodological Notes

  • Crystallography : Use SHELX-97/SIR97 for structure solution and refinement, validated by R-factor convergence (<0.05) .
  • Biological Assays : Prioritize in vitro models (e.g., breast cancer cell lines) with controls for cytotoxicity (MTT assay) and specificity (shRNA knockdown) .
  • Synthetic Reproducibility : Document reaction parameters (e.g., N2_2 atmosphere, anhydrous solvents) to mitigate batch variability .

Properties

IUPAC Name

3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Br2N2/c1-10-15(11-2-6-13(17)7-3-11)19-20-16(10)12-4-8-14(18)9-5-12/h2-9H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUHSHCMXEPMOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NN=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Br2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101263810
Record name 3,5-Bis(4-bromophenyl)-4-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159937-19-5
Record name 3,5-Bis(4-bromophenyl)-4-methyl-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159937-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(4-bromophenyl)-4-methyl-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101263810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole
3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole
3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole
3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole
3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole
3,5-bis(4-bromophenyl)-4-methyl-1H-pyrazole

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